molecular formula C17H21NO3S2 B2757555 (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide CAS No. 2035007-79-3

(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide

Cat. No.: B2757555
CAS No.: 2035007-79-3
M. Wt: 351.48
InChI Key: FHVIFPIAEXLKFY-UKTHLTGXSA-N
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Description

(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide is an organic compound characterized by the presence of a thiophene ring, a phenylethenesulfonamide group, and a hydroxy-substituted pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Hydroxy-Substituted Pentyl Chain: The hydroxy group can be introduced via a Grignard reaction, where a pentyl magnesium bromide reacts with an appropriate aldehyde or ketone.

    Phenylethenesulfonamide Group: The phenylethenesulfonamide moiety can be synthesized by reacting phenylethene with sulfonamide under basic conditions.

    Coupling Reactions: The final step involves coupling the thiophene derivative with the hydroxy-substituted pentyl chain and the phenylethenesulfonamide group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The phenylethenesulfonamide group can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Ketone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the sulfonamide group suggests it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and this compound might exhibit similar or novel biological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-benzenesulfonamide: Similar structure but lacks the phenylethene moiety.

    (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethanesulfonamide: Similar but with an ethane instead of an ethene linkage.

Uniqueness

(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-phenylethenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the phenylethenesulfonamide group, in particular, may enhance its ability to interact with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c19-11-7-16(17-8-12-22-14-17)6-10-18-23(20,21)13-9-15-4-2-1-3-5-15/h1-5,8-9,12-14,16,18-19H,6-7,10-11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVIFPIAEXLKFY-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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